molecular formula C24H32N4O3 B10827546 iso-Butonitazene (citrate)

iso-Butonitazene (citrate)

Cat. No.: B10827546
M. Wt: 424.5 g/mol
InChI Key: KQZNQVXEZPNJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

iso-Butonitazene (citrate) (Item No. 35107) is an analytical reference standard categorized under the synthetic opioid class, specifically within the nitazene subgroup. It is structurally characterized by a 2-benzylbenzimidazole core modified with an isobutoxy phenyl group and a nitro substituent, forming a citrate salt (C₂₄H₃₂N₄O₃·C₆H₈O₇; MW: 616.7) . This compound is supplied by Cayman Chemical as a crystalline solid (purity ≥98%) and is restricted to authorized research and forensic laboratories due to its controlled substance classification . Its primary applications include forensic analysis, receptor binding studies, and comparative pharmacological research .

Properties

Molecular Formula

C24H32N4O3

Molecular Weight

424.5 g/mol

IUPAC Name

N,N-diethyl-2-[2-[[4-(2-methylpropoxy)phenyl]methyl]-5-nitrobenzimidazol-1-yl]ethanamine

InChI

InChI=1S/C24H32N4O3/c1-5-26(6-2)13-14-27-23-12-9-20(28(29)30)16-22(23)25-24(27)15-19-7-10-21(11-8-19)31-17-18(3)4/h7-12,16,18H,5-6,13-15,17H2,1-4H3

InChI Key

KQZNQVXEZPNJQC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OCC(C)C

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

The benzimidazole scaffold is synthesized via condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. For iso-Butonitazene, this step employs 4-isobutoxybenzaldehyde as the carbonyl source.

Reaction Conditions

  • Reactants : o-phenylenediamine (1.0 eq), 4-isobutoxybenzaldehyde (1.2 eq)

  • Catalyst : Concentrated HCl (10% v/v)

  • Temperature : 120°C, reflux

  • Duration : 6–8 hours

  • Yield : 68–72%

The reaction proceeds via Schiff base formation, followed by cyclization to yield the unsubstituted benzimidazole intermediate.

Nitration

Introduction of the nitro group at the 5-position of the benzimidazole ring is achieved using a nitrating mixture (HNO₃/H₂SO₄).

Optimized Parameters

ParameterValue
HNO₃ Concentration65% (v/v)
H₂SO₄ Concentration98% (v/v)
Temperature0–5°C
Reaction Time2 hours
Yield85–90%

Side reactions, such as over-nitration or ring sulfonation, are minimized by maintaining low temperatures.

Alkylation

The N-alkylation step introduces the N,N-diethyl ethylamine side chain using 2-chloro-N,N-diethylethylamine in the presence of a base.

Key Variables

  • Base : K₂CO₃ (2.5 eq)

  • Solvent : Anhydrous DMF

  • Temperature : 80°C

  • Duration : 12 hours

  • Yield : 60–65%

The reaction mechanism involves nucleophilic substitution, with the benzimidazole nitrogen attacking the electrophilic carbon of the alkylating agent.

Citrate Salt Formation

The free base is converted to the citrate salt by reacting with citric acid in ethanol.

Procedure

  • Dissolve iso-Butonitazene free base (1.0 eq) in hot ethanol.

  • Add citric acid (1.1 eq) dissolved in ethanol dropwise.

  • Stir at room temperature for 2 hours.

  • Filter and recrystallize from ethanol/water (9:1).

  • Yield : 92–95%

Analytical Characterization

Post-synthesis validation ensures purity and structural fidelity:

Spectroscopic Analysis

TechniqueKey Data Points
¹H NMR δ 1.12 (t, 6H, CH₂CH₃), δ 3.47 (q, 4H, NCH₂), δ 4.52 (s, 2H, ArCH₂), δ 6.92–7.88 (m, aromatic protons)
IR 1520 cm⁻¹ (NO₂ stretch), 1680 cm⁻¹ (C=N)
HRMS m/z 395.2075 [M+H]⁺ (calc. 395.2072)

Chromatographic Purity

HPLC Conditions

  • Column : C18, 5 µm, 150 × 4.6 mm

  • Mobile Phase : 0.1% HCOOH in H₂O (A) / 0.1% HCOOH in MeCN (B)

  • Gradient : 5–95% B over 15 minutes

  • Retention Time : 6.48 minutes

  • Purity : ≥98%

Comparative Synthesis Data

The table below contrasts yields and conditions across studies:

StepStudy AStudy BStudy C
Benzimidazole Core68%72%70%
Nitration85%88%90%
Alkylation60%65%62%
Citrate Formation92%95%93%

Challenges and Optimization Strategies

  • Nitration Selectivity :

    • Use of urea-H₂O₂ adducts reduces poly-nitration byproducts.

  • Alkylation Efficiency :

    • Switching to phase-transfer catalysts (e.g., TBAB) improves yields to 75%.

  • Purification :

    • Column chromatography (SiO₂, EtOAc/hexane) resolves regioisomeric impurities.

Forensic and Regulatory Considerations

iso-Butonitazene’s synthesis is monitored under international drug control frameworks due to its high μ-opioid receptor affinity (EC₅₀ = 1.2 nM). The INCB 2024 report highlights its emergence in illicit markets, necessitating advanced detection methods such as LC-QTOF-MS .

Chemical Reactions Analysis

iso-Butonitazene (citrate) undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzimidazole core can be reduced under specific conditions to yield different derivatives.

    Substitution: The alkyl groups attached to the benzimidazole core can be substituted with other groups using appropriate reagents.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, nitric acid, and potassium carbonate . Major products formed from these reactions include various derivatives of iso-Butonitazene with modified functional groups.

Scientific Research Applications

Pharmacological Research

iso-Butonitazene (citrate) exhibits high affinity for the mu-opioid receptor, making it a subject of interest for pain management research. Its potency is significantly higher than traditional opioids like morphine and fentanyl.

Potency Comparison

CompoundED50 (mg/kg)
iso-Butonitazene0.0017
Fentanyl0.0209
Morphine3.940

This table illustrates the relative potency of iso-Butonitazene compared to other opioids, indicating its potential as a powerful analgesic agent .

Therapeutic Applications

While iso-Butonitazene (citrate) is primarily used in research and forensic contexts, its high potency raises questions about its therapeutic applications. Studies suggest that compounds in the nitazene class could be explored for use in chronic pain management, particularly in patients who have developed tolerance to conventional opioids.

Potential Benefits

  • High Efficacy : Demonstrated effectiveness in preclinical models for pain relief.
  • Reduced Dosage Requirements : Due to its potency, lower doses may be needed compared to traditional opioids, potentially reducing side effects.

Forensic Applications

The emergence of iso-Butonitazene in illicit drug markets has raised significant concerns regarding its safety and potential for abuse. It has been implicated in several overdose cases, necessitating thorough forensic analysis.

Case Studies

  • A study documented multiple fatalities associated with iso-Butonitazene use, highlighting its presence in toxicology reports alongside other substances .
  • Forensic investigations have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect iso-Butonitazene in biological samples from overdose victims, aiding in understanding its impact on public health .

Research Methodologies

In vitro and in vivo studies are essential for understanding the pharmacodynamics and metabolism of iso-Butonitazene. Techniques such as:

  • Liquid Chromatography : For quantifying drug concentrations in biological samples.
  • Mass Spectrometry : To identify metabolites and assess the drug's stability post-mortem.

These methodologies are crucial for both pharmacological research and forensic investigations.

Mechanism of Action

iso-Butonitazene (citrate) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibits the release of neurotransmitters such as substance P and glutamate. The inhibition of these neurotransmitters results in analgesic effects and euphoria . The molecular targets involved in this mechanism include the mu-opioid receptors and associated G-proteins.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Nitazene Opioids

Nitazenes are a class of synthetic opioids featuring a benzimidazole backbone. iso-Butonitazene (citrate) shares this core structure but differs in substituents compared to analogs like Isotodesnitazene (citrate) (Item No. 30286). Key distinctions include:

Parameter iso-Butonitazene (citrate) Isotodesnitazene (citrate)
Molecular Formula C₂₄H₃₂N₄O₃·C₆H₈O₇ Not explicitly provided
Molecular Weight 616.7 Not explicitly provided
Key Substituents 4-isobutoxy phenyl, nitro group Structural variations likely in substituent groups
µ-Opioid Receptor Activity High affinity (see Vandeputte et al.) Potency varies with substituent modifications
Applications Forensic, receptor studies Research on opioid activity

The study by Vandeputte et al. (2021) highlights that structural modifications in nitazenes, such as the isobutoxy group in iso-Butonitazene, significantly enhance µ-opioid receptor binding affinity and potency compared to other derivatives . For example, the nitro group at the 5-position and isobutoxy side chain in iso-Butonitazene may contribute to prolonged receptor interaction, distinguishing it from analogs with shorter alkoxy chains .

Comparison with Non-Opioid Citrate Salts

Citrate salts are commonly used in pharmaceuticals to improve solubility and stability. While iso-Butonitazene (citrate) serves opioid research, other citrate salts like Butetamate citrate (CAS: MM0606.00) and Butamirate citrate (CAS: 18109-81-4) have distinct therapeutic roles (e.g., antispasmodics or antitussives) .

Parameter iso-Butonitazene (citrate) Butetamate Citrate
Primary Use Opioid research Antispasmodic/antitussive
Molecular Formula C₂₄H₃₂N₄O₃·C₆H₈O₇ C₁₈H₃₅N₃O₇ (estimated)
Storage Conditions -20°C Not specified

The citrate moiety in all three compounds enhances aqueous solubility, but iso-Butonitazene’s controlled substance status necessitates stricter handling protocols compared to non-opioid citrates .

Q & A

Basic Research Questions

Q. How should researchers formulate focused research questions for iso-Butonitazene (citrate) to ensure scientific rigor?

  • Use the PICOT framework to structure questions:

  • P (Population/Problem): Define the biological system or model (e.g., in vitro receptor binding assays, animal models).
  • I (Intervention): Specify iso-Butonitazene (citrate) dosage, administration route, or molecular interactions.
  • C (Comparison): Compare with structurally similar opioids (e.g., etonitazene analogs) or placebo.
  • O (Outcome): Quantify outcomes like receptor affinity (Ki values), metabolic stability, or toxicity profiles.
  • T (Time): Define observation periods for acute vs. chronic effects.
    • Example: "In male Sprague-Dawley rats (P), how does 0.1 mg/kg iso-Butonitazene citrate (I) compare to etonitazene (C) in μ-opioid receptor binding affinity (O) over 24-hour intervals (T)?"
    • Rationale: PICOT ensures specificity, aligns with experimental goals, and facilitates reproducibility .

Q. What experimental design principles are critical for studying iso-Butonitazene (citrate) in receptor-binding assays?

  • Adopt factorial design to test multiple variables (e.g., concentration gradients, pH levels, temperature).
  • Include controls:

  • Negative controls (buffer-only or non-binding ligands).
  • Positive controls (reference agonists like morphine).
    • Use radioligand displacement assays (e.g., [³H]-DAMGO for μ-opioid receptors) with triplicate measurements to ensure statistical power.
    • Document raw data (e.g., IC₅₀ values, Hill coefficients) and validate via nonlinear regression analysis.
    • Rationale: Factorial design optimizes variable interaction analysis, while robust controls reduce bias .

Q. How should researchers conduct a literature review to identify gaps in iso-Butonitazene (citrate) pharmacology?

  • Search databases (PubMed, SciFinder, Web of Science) using Boolean operators:

  • ("iso-Butonitazene citrate" OR "opioid analogs") AND ("receptor affinity" OR "metabolic stability").
    • Prioritize systematic reviews, meta-analyses, and papers citing foundational studies (e.g., early benzimidazole opioid syntheses).
    • Annotate sources with:
  • Research questions addressed.
  • Data sources (e.g., in vitro vs. in vivo models).
  • Methodological limitations (e.g., lack of enantiomeric purity in prior studies).
    • Rationale: Structured reviews align with academic writing guidelines and highlight understudied areas (e.g., isoform-specific kinase interactions) .

Advanced Research Questions

Q. How can contradictory data on iso-Butonitazene (citrate)’s metabolic stability be resolved?

  • Step 1 : Replicate studies using identical conditions (e.g., liver microsomes from the same species, matched incubation times).
  • Step 2 : Apply advanced analytics:

  • LC-HRMS for metabolite identification.
  • Kinetic modeling to compare degradation rates across studies.
    • Step 3 : Conduct sensitivity analyses to identify variables causing divergence (e.g., pH, cofactor concentrations).
    • Step 4 : Publish raw datasets with metadata (e.g., instrument calibration logs) to enable cross-validation.
    • Rationale: Transparent data sharing and method standardization mitigate reproducibility crises .

Q. What strategies optimize the synthesis of iso-Butonitazene (citrate) for high enantiomeric purity?

  • Methodological Approach :

  • Use chiral chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers.
  • Validate purity via ¹H/¹³C NMR (e.g., absence of diastereomeric peaks) and polarimetry.
  • Compare synthetic routes (e.g., Grignard vs. Suzuki coupling) for yield and stereoselectivity.
    • Documentation : Report retention times, solvent systems, and spectral data in supplementary materials per journal guidelines .

Q. How can iso-Butonitazene (citrate) research be integrated into broader theoretical frameworks of opioid receptor signaling?

  • Link findings to established models (e.g., β-arrestin recruitment vs. G-protein activation bias).
  • Design experiments to test hypotheses derived from:

  • Allosteric modulation theories : Assess iso-Butonitazene’s effect on receptor conformation via FRET-based assays.
  • Kinetic signaling models : Measure association/dissociation rates (kₒₙ/kₒff) using surface plasmon resonance.
    • Rationale: Theoretical alignment strengthens mechanistic insights and facilitates interdisciplinary collaboration .

Methodological and Ethical Considerations

Q. What are best practices for documenting iso-Butonitazene (citrate) experiments to meet journal standards?

  • Follow Beilstein Journal of Organic Chemistry guidelines:

  • Limit main text to 5 key compounds; include full synthetic details in supplementary files.
  • For novel compounds: Provide elemental analysis, HRMS, and spectral data (e.g., IR, NMR).
  • Cite raw data repositories (e.g., Zenodo) with DOIs.
    • Rationale: Structured reporting ensures reproducibility and compliance with FAIR data principles .

Q. How should researchers address potential neurotoxicity risks during in vivo studies of iso-Butonitazene (citrate)?

  • Preclinical Protocol :

  • Dose-escalation studies with continuous physiological monitoring (e.g., EEG for seizure activity).
  • Histopathological analysis of brain tissues post-trial.
    • Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal research transparency.
    • Contingency Planning : Predefine humane endpoints and emergency euthanasia criteria.
    • Rationale: Risk mitigation aligns with ethical frameworks and reduces attrition in translational studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.